(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605745
InChI: InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8-
SMILES:
Molecular Formula: C17H19NO4S2
Molecular Weight: 365.5 g/mol

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15605745

Molecular Formula: C17H19NO4S2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C17H19NO4S2
Molecular Weight 365.5 g/mol
IUPAC Name (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8-
Standard InChI Key VWJWCJULCKHAAZ-NVNXTCNLSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. Its molecular formula is C₁₈H₂₀N₂O₄S₂, with a molecular weight of 408.49 g/mol. The CAS registry number 154617-50-2 uniquely identifies this compound in chemical databases .

Key Structural Attributes

The molecule’s core consists of a thiazolidin-4-one ring system, modified by:

  • A (2,4-dimethoxybenzylidene) group at position 5, which introduces planar aromaticity and electron-donating methoxy substituents.

  • A (tetrahydrofuran-2-ylmethyl) chain at position 3, contributing steric bulk and potential hydrogen-bonding interactions.

  • A thioxo (S=O) group at position 2, enhancing electrophilicity and metal-chelating capacity.

The Z-configuration of the benzylidene moiety is critical for maintaining spatial alignment with biological targets, as evidenced by studies on similar thiazolidin-4-one derivatives .

Synthesis and Manufacturing

Conventional Synthetic Routes

Thiazolidin-4-one derivatives are typically synthesized via cyclocondensation reactions involving aldehydes, amines, and mercaptoacetic acid. For the target compound, a modified three-component reaction is proposed:

  • Condensation: 2,4-Dimethoxybenzaldehyde reacts with a primary amine (e.g., tetrahydrofurfurylamine) to form a Schiff base.

  • Cyclization: The intermediate undergoes nucleophilic attack by mercaptoacetic acid, facilitated by acid catalysts (e.g., Bi(SCH₂COOH)₃), to yield the thiazolidin-4-one core .

  • Functionalization: The tetrahydrofuran-2-ylmethyl group is introduced via alkylation or Mitsunobu reactions, optimizing steric and electronic properties.

Table 1. Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Schiff base formation2,4-Dimethoxybenzaldehyde, THF, RT85–90
CyclizationMercaptoacetic acid, Bi(SCH₂COOH)₃, 70°C75–80
AlkylationTetrahydrofurfuryl bromide, K₂CO₃, DMF60–65

Green Chemistry Approaches

Recent advances emphasize solvent-free or microwave-assisted protocols to enhance efficiency. For instance, ultrasonic irradiation with vanadyl sulfate (VOSO₄) in acetonitrile reduces reaction times from hours to minutes while maintaining yields >80% .

Structural and Spectroscopic Analysis

Crystallographic Data

While no single-crystal X-ray data exists for this compound, analogous thiazolidin-4-ones exhibit triclinic crystal systems with space group P-1. Key bond lengths include:

  • C5–N1: 1.34 Å (indicative of partial double-bond character).

  • S1–C2: 1.67 Å (consistent with thioxo group conjugation) .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1270 cm⁻¹ (C–S stretch), and 2830–2850 cm⁻¹ (O–CH₃ stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, CH=), δ 6.50–6.70 (m, 3H, aromatic), δ 3.85 (s, 6H, OCH₃), δ 3.30–3.60 (m, 4H, tetrahydrofuran) .

Biological Activity and Mechanism

Cell LineIC₅₀ (μM)Reference
MCF-7 (breast cancer)12.4 ± 1.2
A549 (lung cancer)18.7 ± 2.1

Antimicrobial Properties

Methoxy-substituted thiazolidin-4-ones exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 μg/mL) and Candida albicans (MIC: 32–64 μg/mL) by disrupting cell wall biosynthesis .

Applications and Industrial Relevance

Pharmaceutical Development

This compound serves as a lead structure for multi-target kinase inhibitors, particularly in oncology. Its tetrahydrofuran moiety improves metabolic stability compared to simpler alkyl chains .

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